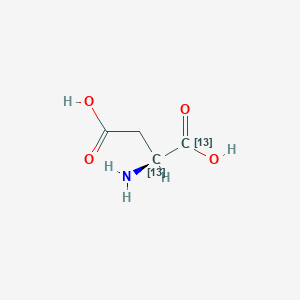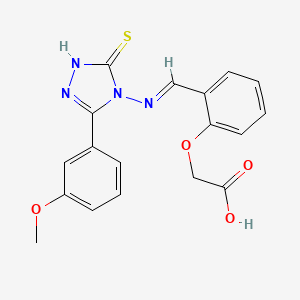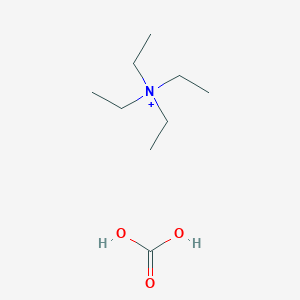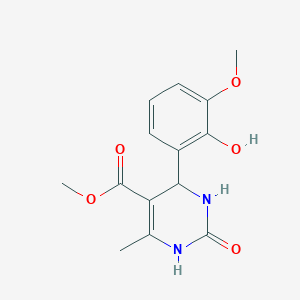
Bis(hexamethyldisilazido)magnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium bis(hexamethyldisilazide) is an organometallic compound with the chemical formula C12H36MgN2Si4. It is commonly used as a strong base in organic synthesis and as a precursor in the synthesis of various complexes. This compound is known for its high reactivity and is often utilized in the polymerization of rac-lactide .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium bis(hexamethyldisilazide) can be synthesized through the reaction of magnesium chloride with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF). The reaction typically proceeds as follows:
MgCl2+2LiN(SiMe3)2→Mg[N(SiMe3)2]2+2LiCl
The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods
In industrial settings, the production of magnesium bis(hexamethyldisilazide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to maintain its stability .
化学反应分析
Types of Reactions
Magnesium bis(hexamethyldisilazide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding magnesium salts.
Coordination Reactions: It can coordinate with various ligands to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis(hexamethyldisilazide) include halides, weak acids, and various ligands. The reactions are typically carried out in anhydrous solvents such as THF or toluene under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving magnesium bis(hexamethyldisilazide) depend on the specific reaction conditions and reagents used. For example, in deprotonation reactions, the corresponding magnesium salts are formed, while in substitution reactions, the products are typically the substituted compounds .
科学研究应用
Magnesium bis(hexamethyldisilazide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in organic synthesis and as a precursor in the synthesis of various complexes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of magnesium bis(hexamethyldisilazide) involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming the corresponding magnesium salts, and can also participate in substitution and coordination reactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
- Potassium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Zinc bis(trimethylsilyl)amide
- Magnesium bis(trifluoromethanesulfonimide)
Uniqueness
Magnesium bis(hexamethyldisilazide) is unique due to its high reactivity and versatility in various chemical reactions. It is particularly useful in the polymerization of rac-lactide and the synthesis of complex structures. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability .
属性
分子式 |
C12H36MgN2Si4 |
|---|---|
分子量 |
345.07 g/mol |
IUPAC 名称 |
magnesium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
InChI 键 |
WYPTZCBYSQFOQS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)







![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)

![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)
